Steric Bulk: Ring Size and Substitution Pattern Differentiation
While direct quantitative data for (1-Methylcycloheptyl)methanethiol is not available, a strong class-level inference can be drawn from the comparison of its core structure, cycloheptylmethanethiol, against its most common analog, cyclohexylmethanethiol. The seven-membered ring provides a larger steric footprint and different conformational dynamics than the six-membered ring, which is a fundamental parameter in reactions and self-assembly. This is further modulated by the addition of the methyl group at the 1-position. The molecular weight difference is also quantifiable: 158.31 g/mol for the target compound versus 130.25 g/mol for cyclohexylmethanethiol [1]. This difference is significant for procurement and stoichiometric calculations.
| Evidence Dimension | Steric and Electronic Property |
|---|---|
| Target Compound Data | Seven-membered ring with α-methyl group (MW: 158.31 g/mol) |
| Comparator Or Baseline | Cyclohexylmethanethiol: Six-membered ring (MW: 130.25 g/mol) |
| Quantified Difference | The seven-membered ring imparts different steric and electronic properties compared to six-membered rings . Molecular weight difference: +28.06 g/mol. |
| Conditions | N/A (Structural inference) |
Why This Matters
This difference is critical when selecting a thiol for applications requiring specific steric bulk, such as synthesizing ligands with a defined binding pocket or creating self-assembled monolayers with a particular packing density.
- [1] NIST Chemistry WebBook. (n.d.). Cyclohexanemethanethiol. Retrieved from webbook.nist.gov. View Source
